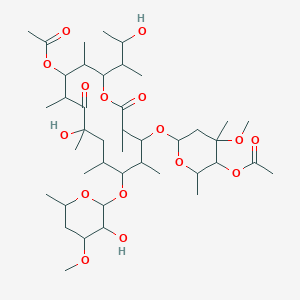![molecular formula C22H16Br2Cl2N2 B12297224 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound that belongs to the family of viologen derivatives. These compounds are known for their electrochromic properties, which means they can change color when an electric voltage is applied.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of 4-bromophenyl groups with bipyridine. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 4,4’-bipyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and requires a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride can undergo various types of chemical reactions, including:
Reduction: It can also be reduced, which is important for its reversible color-changing properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different viologen cations, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
科学研究应用
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound’s electrochromic properties make it useful in biosensors and other diagnostic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism by which 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride exerts its effects is primarily based on its electrochromic properties. When an electric voltage is applied, the compound undergoes a reversible redox reaction, changing its oxidation state and, consequently, its color . This process involves the transfer of electrons between the viologen cation and the electrode, which is facilitated by the presence of the bromophenyl groups .
相似化合物的比较
Similar Compounds
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Similar in structure but with amino groups instead of bromine atoms.
1,1’-Bis(4-methylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Contains methyl groups instead of bromine atoms.
Uniqueness
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electrochromic properties, which are influenced by the presence of bromine atoms. These properties make it particularly suitable for applications in smart windows and electronic displays, where precise control over color changes is required .
属性
分子式 |
C22H16Br2Cl2N2 |
|---|---|
分子量 |
539.1 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-4-[1-(4-bromophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Br2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChI 键 |
SZZVFLMEAPHGOA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Br)Br.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


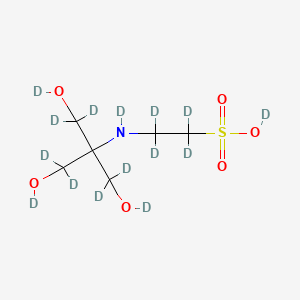
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
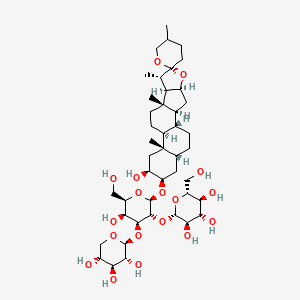
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
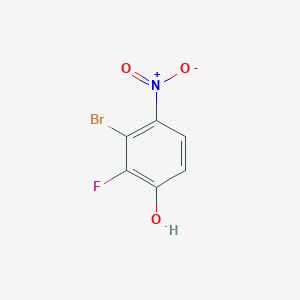
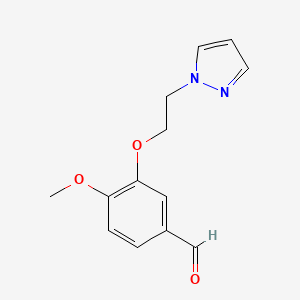
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
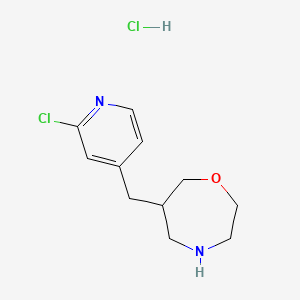
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
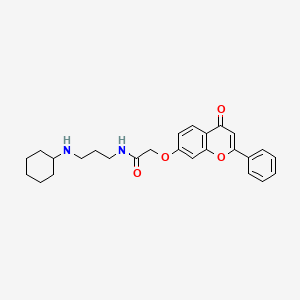
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)
